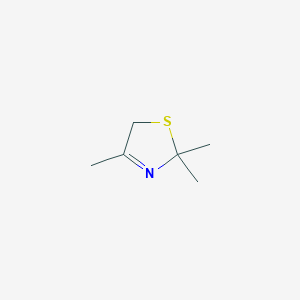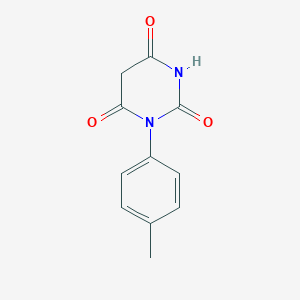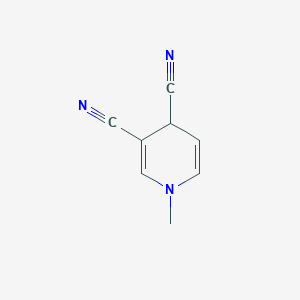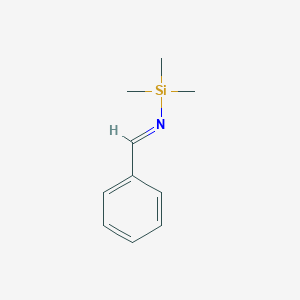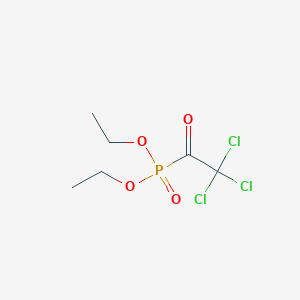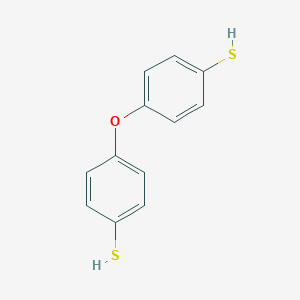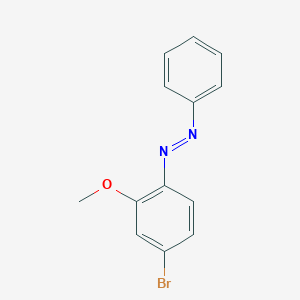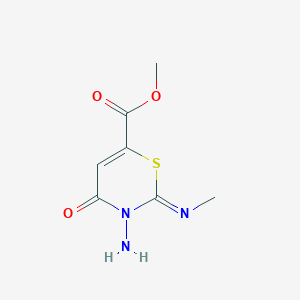
Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate, also known as MATC, is a synthetic compound with potential applications in the field of medicinal chemistry. MATC is a thiazine derivative that has been shown to possess a range of biological activities, including antibacterial, antifungal, and antiviral properties. In
作用机制
The mechanism of action of Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has been shown to inhibit the activity of the enzyme UDP-N-acetylmuramyl tripeptide synthetase, which is involved in the synthesis of bacterial cell walls. Additionally, Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has been shown to inhibit the activity of the enzyme squalene epoxidase, which is involved in the synthesis of fungal cell walls.
Biochemical and Physiological Effects:
Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of bacterial and fungal cells, as well as the replication of viruses. Additionally, Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions.
实验室实验的优点和局限性
Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in good yields. Additionally, Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has been shown to possess a range of biological activities, making it a versatile compound for use in various experiments. However, there are also limitations to the use of Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate in lab experiments. The compound has limited solubility in water, which may make it difficult to work with in certain experiments. Additionally, Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has not been extensively studied in vivo, which may limit its potential applications in the field of medicine.
未来方向
There are several future directions for research on Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate. One area of research could involve the development of more efficient synthesis methods for the compound. Additionally, further studies could be conducted to elucidate the mechanism of action of Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate and its potential applications in the treatment of bacterial, fungal, and viral infections. Furthermore, studies could be conducted to investigate the potential anti-inflammatory effects of Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate and its potential applications in the treatment of inflammatory conditions. Overall, Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate is a promising compound with potential applications in the field of medicinal chemistry, and further research is needed to fully understand its potential.
合成方法
Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate can be synthesized using a variety of methods, including the reaction of 3-amino-2-methylimino-4-thiazolidinone with methyl chloroformate in the presence of triethylamine. Other methods involve the reaction of 2-methyl-4-oxo-1,3-thiazine-6-carboxylic acid with thionyl chloride and subsequent reaction with ammonia or amines. The synthesis of Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate is generally considered to be a straightforward process, and the compound can be obtained in good yields.
科学研究应用
Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. The compound has been shown to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has antifungal activity against a range of fungi, including Candida albicans. Furthermore, Methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate has been shown to possess antiviral activity against a range of viruses, including herpes simplex virus type 1 (HSV-1).
属性
CAS 编号 |
16135-19-6 |
|---|---|
分子式 |
C7H9N3O3S |
分子量 |
215.23 g/mol |
IUPAC 名称 |
methyl 3-amino-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C7H9N3O3S/c1-9-7-10(8)5(11)3-4(14-7)6(12)13-2/h3H,8H2,1-2H3 |
InChI 键 |
DRLCXTSAKXCPGY-UHFFFAOYSA-N |
SMILES |
CN=C1N(C(=O)C=C(S1)C(=O)OC)N |
规范 SMILES |
CN=C1N(C(=O)C=C(S1)C(=O)OC)N |
同义词 |
3-Amino-3,4-dihydro-2-(methylimino)-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



